molecular formula C25H30O13 B150477 Picroside III CAS No. 64461-95-6

Picroside III

カタログ番号: B150477
CAS番号: 64461-95-6
分子量: 538.5 g/mol
InChIキー: RMSKZOXJAHOIER-GGKKSNITSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Picroside III is a naturally occurring iridoid glycoside found in the plant Picrorhiza scrophulariiflora. This compound is known for its various pharmacological properties, including anti-inflammatory, hepatoprotective, and antioxidant effects. It has been extensively studied for its potential therapeutic applications in treating liver disorders, inflammatory diseases, and other health conditions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Picroside III involves several steps, starting from the extraction of the plant material. The dried rhizomes of Picrorhiza scrophulariiflora are typically used for extraction. The process involves:

    Extraction: The plant material is extracted using solvents such as methanol or ethanol.

    Isolation: The crude extract is then subjected to chromatographic techniques, such as column chromatography, to isolate this compound.

    Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and optimized extraction methods ensures high yield and purity of the compound.

化学反応の分析

Extraction and Isolation

  • Extraction: Picroside III is typically extracted from the dried rhizomes of Picrorhiza scrophulariiflora using solvents like methanol or ethanol.

  • Isolation: The crude extract undergoes chromatographic techniques such as column chromatography to isolate this compound.

  • Purification: High-performance liquid chromatography (HPLC) is employed for further purification to obtain pure this compound.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: this compound can be oxidized to form different oxidation products using oxidizing agents like potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction reactions can modify the functional groups present in this compound, using reducing agents such as sodium borohydride and lithium aluminum hydride.

  • Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of derivatives, employing various nucleophiles and electrophiles under appropriate conditions.

UHPLC-ESI-MS/MS Method

An ultra-performance liquid chromatography-electrospray tandem quadrupole mass spectrometry (UHPLC-ESI-MS/MS) method can simultaneously determine Picroside-I, Picroside-II, and Picroside-III .

  • The mobile phase was 0.1% formic acid aqueous solution–0.1% formic acid acetonitrile solution .

  • Multiple reaction monitoring (MRM) and negative ion modes were adopted .

  • The peaks of the analytes were obtained within 3 min .

Stability

Picroside-I, -II, and -III were stable (with ±15% for R.E., RSD < 15%) at the anticipated conditions, including three freeze/thaw cycles at room temperature for 4 h and in a freezer set to −20 °C for 14 days .

Pharmacokinetics

This compound is one of the three main active ingredients in Picrorhiza scrophulariiflora that have shown significant effects on the liver and gallbladder in previous pharmacological studies . It also has various pharmacological effects such as antibacterial, anti-inflammatory, antioxidant, anti-asthma, anti-myocardial ischemia, anti-hepatitis-B virus, and tumor inhibition .

Activity

This compound promotes AMPK phosphorylation and affects several biochemical pathways, promoting colonic mucosal wound healing and epithelial barrier function recovery. It significantly alleviated clinical signs of colitis, including body weight loss, disease activity index increase, colon shortening, and colon tissue damage. In U937 cells, this compound induces differentiation and demonstrates antileukemic activity .

Data Tables

Table 1: UHPLC-ESI-MS/MS Method Validation

IDRegression EquationLinear Range (ng/mL)rLLOQ (ng/mL)
Picroside-IY = 1.32 × 10−3 X + 2.7 × 10−36.876–764.00.99736.876
Picroside-IIY = 8.51 × 10−3 X + 6.2 × 10−25.193–577.00.99835.193
Picroside-IIIY = 0.82 × 10−3 X + 0.6 × 10−35.040–560.00.99545.040

Table 2: Extraction Recovery and Matrix Effect

CompoundQC (ng/mL)RecoveryMatrix Effect
Mean ± SD (%)Mean ± SD (%)
Picroside-I13.7586.51 ± 4.296.17 ± 2.6
382.085.12 ± 3.6101.9 ± 5.4
573.091.34 ± 2.398.93 ± 6.4
Picroside-II10.3971.02 ± 8.2101.7 ± 7.6
288.567.11 ± 4.099.71 ± 7.2
432.872.53 ± 4.697.26 ± 5.1
Picroside-III10.0876.43 ± 6.195.77 ± 3.7
280.080.47 ± 3.399.32 ± 2.9
420.083.84 ± 2.5101.8 ± 4.8

科学的研究の応用

Pharmacological Effects

1. Anti-Inflammatory Properties
Recent studies have demonstrated that Picroside III exhibits potent anti-inflammatory effects, particularly in the context of inflammatory bowel disease (IBD). In a study involving mice with dextran sulfate sodium (DSS)-induced colitis, this compound significantly reduced disease activity index scores and alleviated intestinal damage. The compound was found to inhibit the phosphorylation of Akt in colon tissues, thereby modulating inflammatory responses and promoting intestinal mucosal healing .

2. Wound Healing
In vitro studies indicate that this compound enhances wound healing by promoting the integrity of the intestinal epithelial barrier. It has been shown to upregulate the expressions of tight junction proteins such as claudin-3 and occludin while downregulating claudin-2 in Caco-2 cells treated with tumor necrosis factor-alpha (TNF-α). This mechanism is linked to the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and inflammation regulation .

3. Antioxidant Activity
this compound exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress-induced cellular damage. The compound has been implicated in reducing levels of malondialdehyde (MDA) while enhancing superoxide dismutase (SOD) activity in various models of oxidative injury, suggesting its potential utility in liver protection and other oxidative stress-related conditions .

Case Studies

Case Study 1: Inflammatory Bowel Disease
A study published in December 2023 investigated the effects of this compound on mice with DSS-induced colitis. The findings revealed that pretreatment with this compound significantly improved clinical symptoms and reduced histological damage. RNA sequencing analysis showed alterations in gut microbiota composition, with increased populations of beneficial bacteria such as Lactobacillus murinus and Lactobacillus gasseri, indicating a potential role for this compound in managing IBD through microbiota modulation .

Case Study 2: Hepatoprotective Effects
Another study highlighted the hepatoprotective effects of this compound against oxidative stress-induced liver injury. The compound was shown to lower serum levels of liver enzymes (ALT and AST) and enhance SOD activity in models of acute liver injury. These results suggest that this compound may serve as a therapeutic agent for liver diseases characterized by oxidative stress .

Data Tables

Study Focus Findings Reference
Inflammatory Bowel DiseaseReduced disease activity index; improved gut microbiota composition; enhanced intestinal barrier function
Wound HealingUpregulated tight junction proteins; decreased permeability in cell monolayers
Hepatoprotective EffectsLowered ALT/AST levels; increased SOD activity

作用機序

Picroside III exerts its effects through various molecular targets and pathways:

    Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

    Antioxidant Action: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

    Hepatoprotective Action: It promotes liver cell regeneration and protects against liver damage by modulating various signaling pathways.

類似化合物との比較

Picroside III is compared with other iridoid glycosides such as Picroside I, Picroside II, and Picroside IV. While all these compounds share similar structural features, this compound is unique in its specific pharmacological properties and therapeutic potential. The presence of different functional groups and stereochemistry contributes to its distinct biological activities.

List of Similar Compounds

  • Picroside I
  • Picroside II
  • Picroside IV
  • Minecoside
  • Sweroside

This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and hepatoprotective effects, making it a valuable compound for further research and development.

生物活性

Picroside III is a bioactive compound primarily derived from Picrorhiza kurroa and Picrorhiza scrophulariiflora, two species known for their medicinal properties. This compound has garnered attention due to its diverse biological activities, including antimicrobial, hepatoprotective, antioxidant, and anticancer effects. The following sections will explore the biological activity of this compound in detail, supported by data tables and research findings.

This compound is classified as an iridoid glycoside, which contributes to its pharmacological effects. Its chemical structure is similar to that of other picrosides, particularly Picroside I. The molecular formula for this compound is C24H28O11C_{24}H_{28}O_{11} with a molecular weight of approximately 492.47 g/mol.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, an ethanolic extract of P. kurroa containing this compound showed significant inhibitory effects on Yersinia enterocolitica, a bacterium associated with zoonotic diseases. The Minimum Inhibitory Concentration (MIC) was reported at 2.45 mg/mL, with a Minimum Bactericidal Concentration (MBC) of 2.4 mg/mL .

Table 1: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)MIC (mg/mL)MBC (mg/mL)
Yersinia enterocolitica29.82.452.4

Hepatoprotective Activity

Antioxidant Activity

Antioxidant properties have also been attributed to this compound, which plays a crucial role in neutralizing free radicals and reducing oxidative stress. Studies have shown that it can enhance the activity of antioxidant enzymes, thereby protecting cellular components from oxidative damage .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . The specific pathways influenced by this compound include the PI3K/Akt and MAPK/ERK pathways.

Study on Hepatoprotective Effects

Antimicrobial Efficacy against Resistant Strains

A recent investigation focused on the efficacy of this compound against antibiotic-resistant strains of bacteria. The results showed that not only did it inhibit growth effectively, but it also reduced toxin production by the pathogens when treated with extracts containing this compound . This underscores its potential as an alternative treatment strategy in the face of rising antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Picroside III in plant extracts or biological samples?

this compound is quantified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, typically at wavelengths of 270–275 nm for optimal absorption. Reverse-phase C18 columns and gradient elution with mobile phases (e.g., water-acetonitrile with 0.1% formic acid) are standard. For higher sensitivity in complex matrices, liquid chromatography-mass spectrometry (LC-MS) is recommended, with electrospray ionization (ESI) in negative ion mode . Validation parameters (linearity, LOD, LOQ, precision, recovery) must adhere to ICH guidelines.

Q. Which experimental models are most suitable for studying this compound’s bioactivity?

Common models include:

  • In vitro : Caco-2 cell monolayers for intestinal barrier integrity studies , primary cardiomyocytes for hypoxia/reoxygenation injury , and RAW264.7 macrophages for anti-inflammatory assays.
  • In vivo : DSS-induced colitis in mice for evaluating intestinal barrier protection and cerebral ischemia-reperfusion models in rats for neuroprotection . Dose ranges vary: 10–20 mg/kg intraperitoneally in rodents for neuroprotection , and 5–50 mg/kg orally for colitis studies .

Q. What are the primary biosynthetic precursors and pathways of this compound in Picrorhiza species?

this compound biosynthesis involves phenylpropanoid and iridoid pathways. Key intermediates include protocatechuic acid (PA) and vanillic acid (VA), derived from phenylalanine via the shikimate pathway. Modular metabolic flux analysis in Picrorhiza kurroa shoots and stolons shows tissue-specific accumulation, with shoots favoring Picroside I/III and stolons Picroside II . Transcriptomic data reveal upregulated genes in phenylalanine ammonia-lyase (PAL) and cytochrome P450 enzymes during stress conditions (e.g., light, temperature shifts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across different disease models?

Discrepancies (e.g., AMPK activation in colitis vs. PI3K/Akt in cardioprotection ) may arise from tissue-specific signaling or dose-dependent effects. Systematic approaches include:

  • Pathway enrichment analysis : Compare transcriptomic datasets from diverse models (e.g., colitis vs. cerebral ischemia).
  • Pharmacokinetic profiling : Assess tissue distribution and metabolite formation using LC-MS/MS.
  • Knockout/knockdown models : Validate target specificity (e.g., AMPKα1/α2-deficient mice in colitis studies) .

Q. What experimental design considerations are critical for optimizing this compound’s therapeutic time window in cerebral ischemia?

Orthogonal experimental designs (e.g., varying ischemia duration and dosing intervals) are essential. In rat models, the optimal window is 1.5–2.0 hours post-ischemia with 10–20 mg/kg this compound intraperitoneally. Key endpoints include myelin basic protein (MBP) expression (Western blot) and demyelination (fast green staining) . Time-course studies should integrate ROS assays (e.g., DCFH-DA) to correlate antioxidant effects with neuroprotection .

Q. How can metabolic engineering enhance this compound production in Picrorhiza species?

Strategies include:

  • Transcriptome-guided overexpression : Prioritize genes in the iridoid pathway (e.g., geraniol synthase, 8-hydroxygeraniol oxidoreductase) .
  • Elicitor treatments : Use methyl jasmonate (100 µM) or salicylic acid to upregulate PAL and downstream enzymes .
  • Hairy root cultures : Transform with Agrobacterium rhizogenes to boost root-specific metabolite yields .

Q. What are the methodological challenges in correlating this compound’s in vitro potency with in vivo efficacy?

Key challenges include:

  • Bioavailability : Low oral absorption due to high hydrophilicity; use nanoformulations (e.g., liposomes) or pro-drug derivatives.
  • Species differences : Humanized mouse models (e.g., gut microbiota-transplanted mice) improve colitis study translatability .
  • Off-target effects : Combine CRISPR-Cas9 screening with phosphoproteomics to identify secondary targets.

特性

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSKZOXJAHOIER-GGKKSNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346770
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770721-33-0
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Picroside III
Reactant of Route 2
Picroside III
Reactant of Route 3
Picroside III
Reactant of Route 4
Picroside III
Reactant of Route 5
Picroside III
Reactant of Route 6
Picroside III

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。